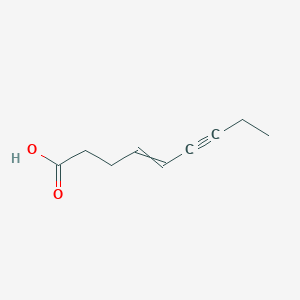![molecular formula C20H30Si2 B14375450 [(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane) CAS No. 90745-13-4](/img/structure/B14375450.png)
[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) is an organosilicon compound that features a biphenyl core substituted with a methyl group and two trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) typically involves the reaction of 2-methyl-1,1’-biphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{2-Methyl-1,1’-biphenyl} + \text{2 (Trimethylsilyl chloride)} \rightarrow \text{[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane)} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl core or the trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ could yield a biphenyl derivative with hydroxyl groups, while reduction with LiAlH₄ could produce a fully reduced biphenyl compound.
科学研究应用
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, including polymers and nanomaterials.
Biology and Medicine: Research is ongoing into the potential biological activities of this compound and its derivatives, including their use as pharmaceuticals or bioactive agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of other organosilicon compounds.
作用机制
The mechanism by which [(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) exerts its effects depends on the specific application. In chemical reactions, the trimethylsilyl groups can act as protecting groups, stabilizing reactive intermediates and facilitating selective transformations. The biphenyl core provides a rigid, planar structure that can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-Methyl-1,1’-biphenyl: This compound lacks the trimethylsilyl groups and has different reactivity and applications.
Trimethylsilyl-substituted biphenyls: These compounds have similar structural features but may differ in the position and number of trimethylsilyl groups.
Uniqueness
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) is unique due to the combination of a methyl-substituted biphenyl core and two trimethylsilyl groups. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
90745-13-4 |
|---|---|
分子式 |
C20H30Si2 |
分子量 |
326.6 g/mol |
IUPAC 名称 |
trimethyl-[[2-(2-methylphenyl)phenyl]-trimethylsilylmethyl]silane |
InChI |
InChI=1S/C20H30Si2/c1-16-12-8-9-13-17(16)18-14-10-11-15-19(18)20(21(2,3)4)22(5,6)7/h8-15,20H,1-7H3 |
InChI 键 |
XKDPOWVTJAAHMB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


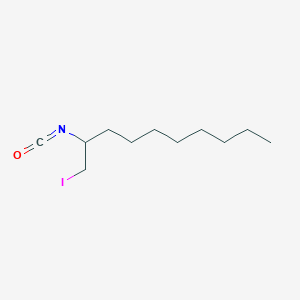
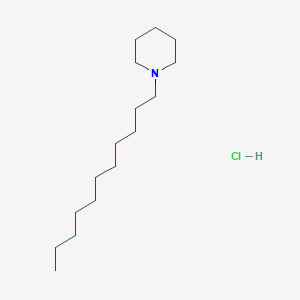

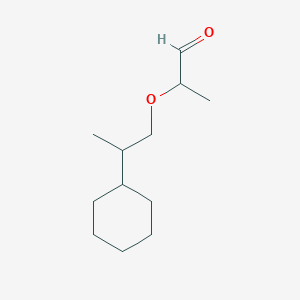

![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
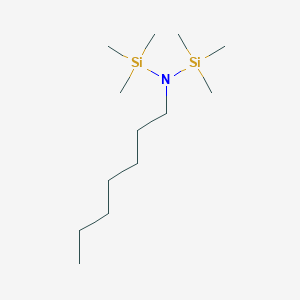
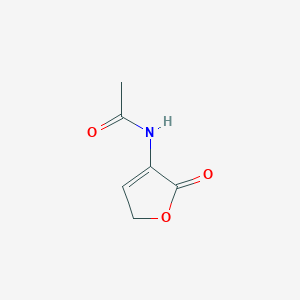
![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)


![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
